molecular formula C12H14N2OS B064486 3-Cyano-4-isobutoxybenzothioamide CAS No. 163597-57-7

3-Cyano-4-isobutoxybenzothioamide

Cat. No.: B064486
CAS No.: 163597-57-7
M. Wt: 234.32 g/mol
InChI Key: FMHRQJJWJQGSDR-UHFFFAOYSA-N
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Description

3-Cyano-4-isobutoxybenzothioamide is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Luminogenic Materials and Optical Applications : The synthesis of indolo[3,2-b]carbazole derivatives, which include cyano groups, demonstrates their potential in optics and electronics due to aggregation-induced enhanced emission (AIEE) properties. This study highlights the role of cyano groups in molecular structure and aggregate packing, contributing to their application in luminogenic materials and optical applications (Jia et al., 2013).

  • Synthesis of Pyridine Derivatives : Research on the condensation of aldehydes with cyanothioacetamide and acetoacetamide demonstrates the formation of pyridine derivatives, relevant in chemical synthesis and potentially in medicinal chemistry (Krivokolysko et al., 2013).

  • Larvicidal Activity : A study focusing on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide for larvicidal activity against Anopheles arabiensis reveals the potential of cyano derivatives in biological applications, particularly in pest control (P et al., 2021).

  • Firefly-luciferin Precursors : The compound plays a role in the synthesis of 2-cyanobenzothiazoles, which are key precursors for firefly-luciferin, important in chemiluminescence systems used in medicinal diagnostics and forensic trace analysis (Würfel et al., 2012).

  • Conjugated Donor-Acceptor Triads : It is used in the synthesis of donor-acceptor-donor (D-A-D) triads, relevant in the study of electronic properties for potential use in materials science and electronics (Mallet et al., 2012).

  • Antitumor Evaluation : Cyano derivatives exhibit significant roles in antiproliferative effects on tumor cell lines, indicating their potential in medicinal chemistry and cancer therapy (Ćaleta et al., 2009).

  • Antihypertensive Drug Analogs : Research into isoelectronic analogs of a beta-adrenergic blocking agent, which include cyano derivatives, contributes to the development of antihypertensive drugs (Baldwin et al., 1980).

  • Electrogenerated Polymers : The compound is significant in the synthesis of electrogenerated low band gap polymers, indicating its importance in material science, particularly in the development of electronic materials (Hergué et al., 2009).

Safety and Hazards

The safety data sheet for 3-Cyano-4-isobutoxybenzothioamide indicates that it is classified under acute toxicity, oral category according to 29 CFR 1910 (OSHA HCS) .

Mechanism of Action

Target of Action

The primary targets of 3-Cyano-4-isobutoxybenzothioamide are currently unknown

Mode of Action

These reactions can modify the compound’s structure, leading to new compounds with different properties.

Biochemical Pathways

. The compound’s impact on biochemical pathways would be determined by its interaction with its targets, which are currently unknown.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

Properties

IUPAC Name

3-cyano-4-(2-methylpropoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHRQJJWJQGSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472218
Record name 3-Cyano-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163597-57-7
Record name 3-Cyano-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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